molecular formula C8H17NOS B14576301 O-Butan-2-yl propan-2-ylcarbamothioate CAS No. 61646-05-7

O-Butan-2-yl propan-2-ylcarbamothioate

Cat. No.: B14576301
CAS No.: 61646-05-7
M. Wt: 175.29 g/mol
InChI Key: XVWLAPKBOMMOOX-UHFFFAOYSA-N
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Description

O-Butan-2-yl propan-2-ylcarbamothioate is a thiocarbamate ester with the molecular formula C₈H₁₇NOS. Its IUPAC name reflects its structure: a sec-butyl group (O-butan-2-yl) esterified to the thiocarbamate group (C(=S)–NH–) linked to a propan-2-yl (isopropyl) substituent. Thiocarbamates are sulfur analogs of carbamates, where one oxygen atom in the carbamate group is replaced by sulfur, enhancing their stability and reactivity in certain environments. This compound is hypothesized to exhibit applications in agrochemicals, such as herbicides or fungicides, due to the pesticidal properties common to thiocarbamates .

Properties

CAS No.

61646-05-7

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

O-butan-2-yl N-propan-2-ylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-5-7(4)10-8(11)9-6(2)3/h6-7H,5H2,1-4H3,(H,9,11)

InChI Key

XVWLAPKBOMMOOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butan-2-yl propan-2-ylcarbamothioate typically involves the reaction of butan-2-ol with propan-2-yl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butan-2-ol+Propan-2-yl isocyanateO-Butan-2-yl propan-2-ylcarbamothioate\text{Butan-2-ol} + \text{Propan-2-yl isocyanate} \rightarrow \text{this compound} Butan-2-ol+Propan-2-yl isocyanate→O-Butan-2-yl propan-2-ylcarbamothioate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

O-Butan-2-yl propan-2-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-Butan-2-yl propan-2-ylcarbamothioate is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O-Butan-2-yl propan-2-ylcarbamothioate exerts its effects involves the interaction of its carbamothioate group with specific molecular targets. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

A comparative analysis of O-butan-2-yl propan-2-ylcarbamothioate with organophosphorus and thioether compounds reveals distinct functional group characteristics:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Functional Group Key Substituents Potential Applications
This compound C₈H₁₇NOS Thiocarbamate sec-Butyl, Isopropyl Herbicides, Fungicides
Butyl S-2-diisopropylaminoethyl methylphosphonothioate C₁₃H₂₉NO₂PS Phosphonothioate Diisopropylaminoethyl, Butyl Nerve agents, Pesticides
1,4-Bis(2-chloroethylthio)butane C₈H₁₆Cl₂S₂ Thioether, Chloroalkyl Chloroethyl, Butane backbone Blister agents (e.g., sulfur mustard analogs)
  • Thiocarbamate vs. Phosphonothioate: The target compound’s thiocarbamate group (C(=S)–O–) contrasts with the phosphonothioate group (P(=S)–O–) in Butyl S-2-diisopropylaminoethyl methylphosphonothioate. Phosphonothioates are typically more reactive toward nucleophiles (e.g., acetylcholinesterase in nerve agents) due to the electrophilic phosphorus center, whereas thiocarbamates exhibit herbicidal activity through inhibition of fatty acid biosynthesis in plants .
  • Thioether vs. Thiocarbamate :
    1,4-Bis(2-chloroethylthio)butane contains thioether (S–C ) linkages and chloroethyl groups, characteristic of vesicants like sulfur mustard. Its mechanism involves alkylation of DNA and proteins, unlike the enzymatic inhibition seen in thiocarbamates .

Substituent Effects on Reactivity and Stability

  • In contrast, the diisopropylaminoethyl group in Butyl S-2-diisopropylaminoethyl methylphosphonothioate enhances lipid solubility, aiding blood-brain barrier penetration in neurotoxic agents .
  • Chloroethyl Groups :
    The chloroethyl substituents in 1,4-Bis(2-chloroethylthio)butane increase electrophilicity, facilitating cross-linking reactions with biomolecules .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties
Property This compound Butyl S-2-diisopropylaminoethyl methylphosphonothioate 1,4-Bis(2-chloroethylthio)butane
Molecular Weight (g/mol) 199.3 318.4 255.3
Solubility Low water solubility Lipophilic Insoluble in water
Stability Stable under acidic conditions Hydrolytically labile Reacts with nucleophiles
  • Hydrolysis: Thiocarbamates are generally resistant to hydrolysis under acidic conditions but degrade in alkaline environments. Phosphonothioates hydrolyze rapidly in water, releasing toxic byproducts, while thioethers require strong oxidizing agents for degradation .

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